![molecular formula C16H15FN2O3S B2785647 N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide CAS No. 921786-81-4](/img/structure/B2785647.png)
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide
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Description
N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide, also known as KIRA6, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. KIRA6 is a small molecule inhibitor of the E3 ubiquitin ligase, IRE1α, which plays a critical role in the unfolded protein response (UPR) pathway.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2014) on similar compounds (4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides) revealed significant in vitro antimicrobial and anticancer activities. These compounds were found to be more active than standard drugs like carboplatin in some cases, indicating their potential in cancer treatment and microbial infection control (Kumar et al., 2014).
Enantioselective Fluorination
Wang et al. (2014) discussed the use of N-fluorobenzenesulfonamide derivatives in enantioselective fluorination reactions. These compounds showed potential in synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, highlighting their utility in chemical synthesis (Wang et al., 2014).
Cyclooxygenase-2 Inhibition
Hashimoto et al. (2002) investigated 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, noting that the introduction of a fluorine atom increased COX-2 selectivity. This finding is significant for the development of selective COX-2 inhibitors, which are important in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Urease Inhibition Assay
Research by Arshad et al. (2017) on isatin derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide, demonstrated their potential as urease inhibitors. Such inhibitors are valuable in treating diseases related to the urease enzyme, like some types of gastric infections (Arshad et al., 2017).
Antitubercular Activity
Purushotham and Poojary (2018) explored the potential of N-(2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl)-4-methylbenzenesulfonamide as an antitubercular agent. Their docking studies against the Mycobacterium tuberculosis enzyme suggested plausible inhibitory action, making it a candidate for tuberculosis treatment (Purushotham & Poojary, 2018).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-2-19-15-7-6-13(8-11(15)9-16(19)20)18-23(21,22)14-5-3-4-12(17)10-14/h3-8,10,18H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZDGHJTRDMTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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